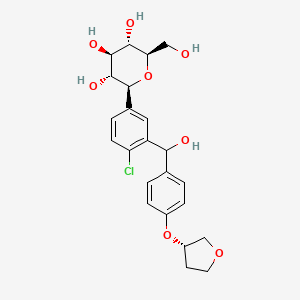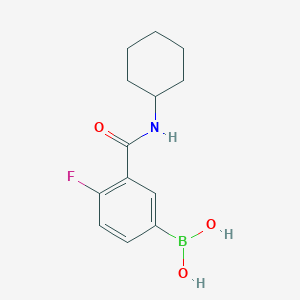
(3-(Cyclohexylcarbamoyl)-4-fluorophenyl)boronic acid
Übersicht
Beschreibung
“(3-(Cyclohexylcarbamoyl)-4-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 874219-24-6 and a molecular weight of 265.09 . It is a solid substance stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of boronic acids like “(3-(Cyclohexylcarbamoyl)-4-fluorophenyl)boronic acid” often involves the use of organotrifluoroborate salts . The Ir-catalyzed borylation of arenes is another method used to synthesize arylboronic acids .Molecular Structure Analysis
The linear formula of “(3-(Cyclohexylcarbamoyl)-4-fluorophenyl)boronic acid” is C13H17BFNO3 . The molecular structure of boronic acids can be analyzed using ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry .Chemical Reactions Analysis
Boronic acids, including “(3-(Cyclohexylcarbamoyl)-4-fluorophenyl)boronic acid”, are widely used in Suzuki–Miyaura coupling reactions . This reaction is a metal-catalyzed process that forms carbon-carbon bonds under mild and functional group tolerant conditions .Physical And Chemical Properties Analysis
“(3-(Cyclohexylcarbamoyl)-4-fluorophenyl)boronic acid” is a solid substance with a melting point of 231-233°C . It is stored at room temperature in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis :
- Amino-3-fluorophenyl boronic acid derivatives have been synthesized for use in constructing glucose sensing materials operating at physiological pH. These compounds are important in the synthesis of biologically active compounds and pharmaceutical agents, and are used in various synthetic chemistry applications like Suzuki cross-coupling reactions (Das, Alexeev, Sharma, Geib, & Asher, 2003).
Catalysis in Organic Chemistry :
- Boronic acids, including derivatives like (3-(Cyclohexylcarbamoyl)-4-fluorophenyl)boronic acid, are versatile in organic chemistry, especially in catalysis. They are used in reactions like the aza-Michael addition to quinone imine ketals (Hashimoto, Gálvez, & Maruoka, 2015).
Applications in Sensing and Detection :
- Boronic acids are utilized in various sensing applications due to their interactions with diols and strong Lewis bases. They have applications in biological labelling, protein manipulation and modification, separation, and development of therapeutics (Lacina, Skládal, & James, 2014).
Chemical Reactivity and Interactions :
- Research on the reactivity of boronic acids with diols provides insights into their relative reactivities, which is crucial in understanding their potential uses in chemistry and biology (Watanabe, Miyamoto, Tanaka, Iizuka, Iwatsuki, Inamo, Takagi, & Ishihara, 2013).
Structure-Reactivity Relationships :
- Understanding the structure-reactivity relationships in boronic acid-diol complexation is essential for their use in sensing, delivery, and materials chemistry. This understanding guides the selection of organoboron compounds (Brooks, Deng, & Sumerlin, 2018).
Fluorescence and Sensing Applications :
- Boronic acid derivatives are used in the development of fluorescent sensors for probing carbohydrates and bioactive substances. Their fluorescence properties and mechanisms of signal output are areas of active research (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
Affinity Sensing for Biological Applications :
- Boronic acids, including (3-(Cyclohexylcarbamoyl)-4-fluorophenyl)boronic acid, can bind to diols on bacterial cell walls, making them useful in affinity sensing for bacteria detection (Wannapob, Kanatharana, Limbut, Numnuam, Asawatreratanakul, Thammakhet, & Thavarungkul, 2010).
Safety And Hazards
Zukünftige Richtungen
The future directions for the use of boronic acids, including “(3-(Cyclohexylcarbamoyl)-4-fluorophenyl)boronic acid”, are vast. They are prevalent reagents in modern organic synthesis and have various reactivity profiles via C–B bond cleavage . The use of boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions is a novel approach that displays mild activation conditions, great functionality tolerance, and structural tunability .
Eigenschaften
IUPAC Name |
[3-(cyclohexylcarbamoyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c15-12-7-6-9(14(18)19)8-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJKBHZFHLACBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660235 | |
| Record name | [3-(Cyclohexylcarbamoyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Cyclohexylcarbamoyl)-4-fluorophenyl)boronic acid | |
CAS RN |
874219-24-6 | |
| Record name | [3-(Cyclohexylcarbamoyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1461814.png)
![2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine](/img/structure/B1461819.png)
![2-{[(3-Fluorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1461820.png)
![Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate](/img/structure/B1461822.png)
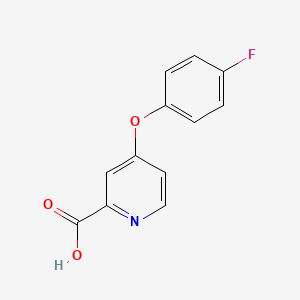
![2-[(3-Fluorophenyl)methoxy]phenol](/img/structure/B1461824.png)
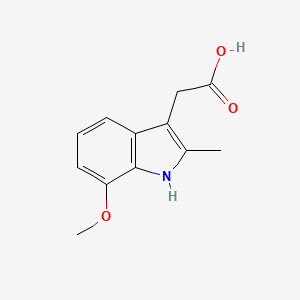
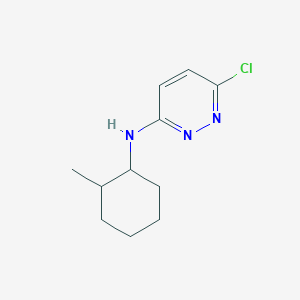
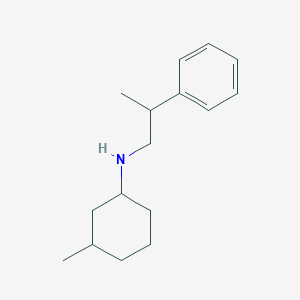
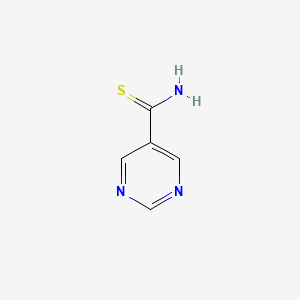
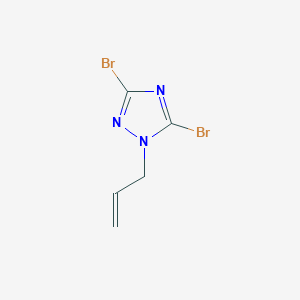
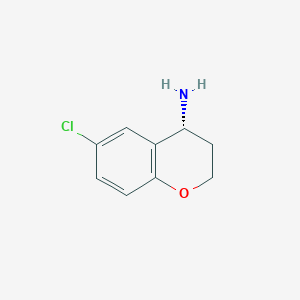
![2-[(4-Chlorophenyl)amino]-4-(3-cyanophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1461835.png)
